molecular formula C13H15ClN2O3 B2585049 2-chloro-N-cyclohexyl-5-nitrobenzamide CAS No. 328259-17-2

2-chloro-N-cyclohexyl-5-nitrobenzamide

Cat. No.: B2585049
CAS No.: 328259-17-2
M. Wt: 282.72
InChI Key: VYVQMUUABALKSF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-5-nitrobenzamide is a benzamide derivative featuring a chloro substituent at position 2, a nitro group at position 5, and a cyclohexyl moiety attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVQMUUABALKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Reduction: 2-amino-N-cyclohexyl-5-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

In biological research, 2-chloro-N-cyclohexyl-5-nitrobenzamide has been studied for its potential enzyme inhibition properties. It can interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active or allosteric sites .

Pharmacology

The compound has shown promise in pharmacological studies, particularly for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by targeting pathways involved in cell growth and survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity at micromolar concentrations, highlighting its potential utility in therapeutic applications targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Key Features
2-Chloro-N-cyclohexyl-5-nitrobenzamide Cl (2), NO₂ (5), Cyclohexyl (amide) C₁₃H₁₅ClN₂O₃ Bulky cyclohexyl group; nitro at position 5; potential for lipophilicity
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide Cl (2), NO₂ (5), Dimethylamino (5) C₁₅H₁₄ClN₃O₃ Electron-donating dimethylamino group; enhanced solubility in polar media
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cl (5), NO₂ (2), Cyclopropyl (amide) C₁₀H₉ClN₂O₃ Smaller cyclopropyl ring; nitro at position 2; potential steric constraints
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Cl (5), OH (2), NO₂ (4) C₁₃H₉ClN₂O₄ Hydroxy group increases acidity; nitro at position 4; H-bonding capability
2-Amino-3-chloro-5-nitrobenzamide NH₂ (2), Cl (3), NO₂ (5) C₇H₆ClN₃O₃ Amino group enhances basicity; nitro at position 5; planar aromatic system

Key Differences and Implications

Substituent Position and Electronic Effects

  • The nitro group at position 5 in the target compound (vs. position 2 in or 4 in ) creates distinct electronic environments. Nitro at position 5 is meta-directing, influencing reactivity in electrophilic substitution reactions.
  • Cyclohexyl vs. Cyclopropyl : The bulky cyclohexyl group in the target compound may enhance lipophilicity and membrane permeability compared to the cyclopropyl analog , which has a smaller, more rigid ring.

Hydroxy Group (): Enhances acidity (pKa ~8–10 for phenolic OH) and hydrogen-bonding capacity, making it more suitable for interactions with biological targets compared to the chloro substituent in the target compound.

Synthetic and Analytical Considerations

  • Compounds like those in and are synthesized via nucleophilic acyl substitution or Ullmann-type couplings. Analytical methods such as HPLC, NMR, and LCMS are standard for characterization .
  • Crystallographic data for analogs (e.g., ) are often resolved using SHELX software, highlighting the importance of structural validation in understanding packing and stability .

Biological Activity

2-Chloro-N-cyclohexyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group, a cyclohexyl moiety, and a nitro substituent on the benzamide structure. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Antidiabetic Potential

A study on related nitrobenzamide derivatives highlighted their inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The most active compound in this series exhibited IC50 values of 10.75 ± 0.52 μM for α-glucosidase and 0.90 ± 0.31 μM for α-amylase, indicating strong potential for managing blood sugar levels . This suggests that this compound may also possess similar antidiabetic properties, warranting further investigation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby influencing various biological pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing (nitro) and electron-donating (alkyl) groups significantly influences the compound's biological activity. The position of these substituents can affect binding affinity and inhibitory potential against target enzymes, as evidenced by variations in IC50 values among different derivatives .

Case Studies and Research Findings

Study Biological Activity IC50 Values Remarks
Study AAntimicrobialNot specifiedRelated compounds showed effectiveness against Staphylococcus aureus and Bacillus subtilis .
Study Bα-Glucosidase Inhibition10.75 ± 0.52 μMMost active compound in the series tested .
Study Cα-Amylase Inhibition0.90 ± 0.31 μMDemonstrated superior inhibitory potential compared to acarbose .

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